molecular formula C8H11ClO3S2 B13705027 5-(2-Methoxy-2-propyl)thiophene-2-sulfonyl Chloride

5-(2-Methoxy-2-propyl)thiophene-2-sulfonyl Chloride

Cat. No.: B13705027
M. Wt: 254.8 g/mol
InChI Key: CGIMFFCRQHSJCW-UHFFFAOYSA-N
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Description

5-(2-Methoxy-2-propyl)thiophene-2-sulfonyl Chloride is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a methoxypropyl group and a sulfonyl chloride group attached to the thiophene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxy-2-propyl)thiophene-2-sulfonyl Chloride typically involves the introduction of the sulfonyl chloride group to the thiophene ring. One common method is the chlorosulfonation of 5-(2-Methoxy-2-propyl)thiophene. This reaction is carried out using chlorosulfonic acid (HSO₃Cl) as the sulfonating agent, under controlled temperature conditions to prevent overreaction and degradation of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxy-2-propyl)thiophene-2-sulfonyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Oxidized Thiophenes: Formed by oxidation reactions.

Mechanism of Action

The mechanism of action of 5-(2-Methoxy-2-propyl)thiophene-2-sulfonyl Chloride involves its reactivity towards nucleophiles and its ability to undergo electrophilic substitution reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of sulfonamide or sulfonate derivatives. These reactions can alter the biological activity and properties of the resulting compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Methoxy-2-propyl)thiophene-2-sulfonyl Chloride is unique due to the presence of the methoxypropyl group, which can influence its reactivity and properties. This structural feature can affect the compound’s solubility, stability, and interactions with other molecules, making it distinct from other thiophene derivatives .

Properties

Molecular Formula

C8H11ClO3S2

Molecular Weight

254.8 g/mol

IUPAC Name

5-(2-methoxypropan-2-yl)thiophene-2-sulfonyl chloride

InChI

InChI=1S/C8H11ClO3S2/c1-8(2,12-3)6-4-5-7(13-6)14(9,10)11/h4-5H,1-3H3

InChI Key

CGIMFFCRQHSJCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(S1)S(=O)(=O)Cl)OC

Origin of Product

United States

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